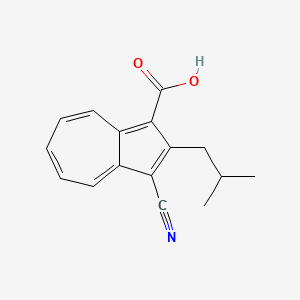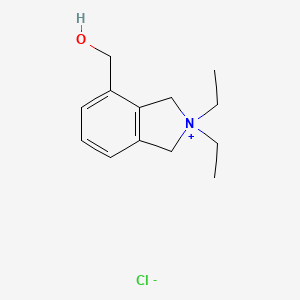![molecular formula C13H20O B14226744 [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane CAS No. 825627-94-9](/img/structure/B14226744.png)
[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane: is an organic compound characterized by a cyclopropane ring attached to an oct-1-yn-1-yl group, which is further substituted with an ethenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane typically involves a multi-step process. One common method includes the following steps:
Formation of the Oct-1-yn-1-yl Group: This can be achieved through the alkylation of an alkyne with an appropriate alkyl halide under basic conditions.
Introduction of the Ethenyloxy Group: The ethenyloxy group can be introduced via a nucleophilic substitution reaction using an appropriate ethenyloxy precursor.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be accomplished through a cyclopropanation reaction using a suitable carbene precursor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be utilized as a probe to study biological processes, especially those involving cyclopropane-containing biomolecules.
Medicine:
Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can induce strain in the molecular structure, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
- [3-(Methoxy)oct-1-yn-1-yl]cyclopropane
- [3-(Propynyloxy)oct-1-yn-1-yl]cyclopropane
- [3-(Butynyloxy)oct-1-yn-1-yl]cyclopropane
Uniqueness:
- Structural Features: The presence of the ethenyloxy group in [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane imparts unique electronic and steric properties compared to its analogs.
- Reactivity: The compound’s reactivity can differ significantly due to the electronic effects of the ethenyloxy group, making it suitable for specific applications that its analogs may not be able to achieve.
Properties
CAS No. |
825627-94-9 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-ethenoxyoct-1-ynylcyclopropane |
InChI |
InChI=1S/C13H20O/c1-3-5-6-7-13(14-4-2)11-10-12-8-9-12/h4,12-13H,2-3,5-9H2,1H3 |
InChI Key |
WDHATEVMNFMUFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#CC1CC1)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
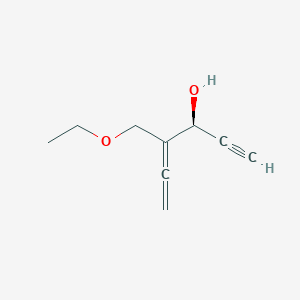
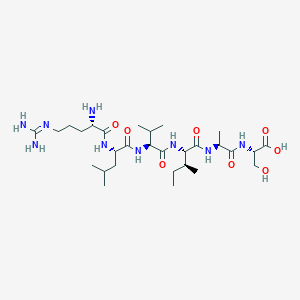
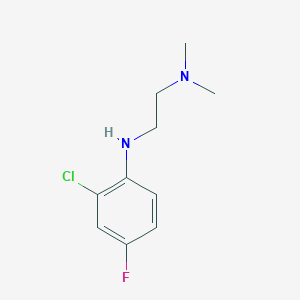
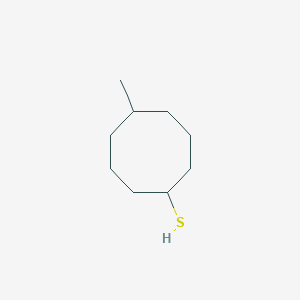
![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)


